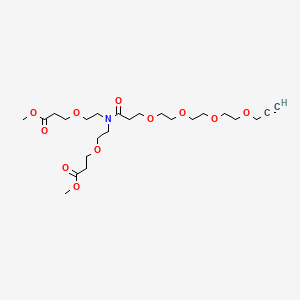

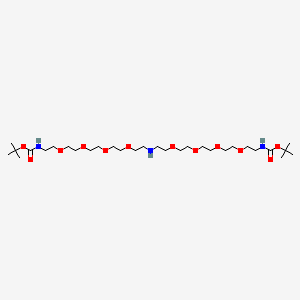

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester)

Übersicht

Beschreibung

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioconjugation

- "Umbrella-Like" Poly(ethylene glycol) Structure : A study by Zhang, Wang, and Huang (2010) introduces a novel method for synthesizing poly(ethylene glycol) (PEG) with an "umbrella-like" structure containing a single reactive group. This PEG variant can be modified to bioactive groups, providing potential applications in protein conjugation and other bioconjugation fields (Zhang, Wang, & Huang, 2010).

Functional Modification

- Functional Poly(2-oxazoline)s : Mees and Hoogenboom (2015) demonstrate the modification of PAOx with methyl ester functionalities to introduce a range of functionalities including acid, amine, alcohol, and propargyl groups. This showcases the versatility of such compounds in biomedical applications (Mees & Hoogenboom, 2015).

Polymer Synthesis and Properties

- Soluble Poly(amide-ester-imide)s : A study by Kolahdoozan, Mirsafaei, and Mallakpour (2012) details the synthesis of highly soluble poly(amide-ester-imide)s containing PEG as a soft segment. These polymers exhibit excellent solubility and thermal stability, indicating their potential in various industrial and biomedical applications (Kolahdoozan, Mirsafaei, & Mallakpour, 2012).

Nanoparticle Delivery Systems

- Cobalt Carbonyl Complexes in Micelles : Withey et al. (2009) synthesized block copolymers for forming micelles, which can encapsulate cobalt carbonyl complexes. These complexes have potential applications in drug delivery systems (Withey, Chen, Nguyen, & Stenzel, 2009).

Drug Delivery and Anticancer Effects

- Dendrimer vs Linear Conjugate for Drug Delivery : Khandare et al. (2006) explored the impact of polymeric architecture on the delivery and anticancer effect of paclitaxel, highlighting the role of PEG-based polymers in drug solubility and cytotoxicity enhancement (Khandare et al., 2006).

Alternative Hydrophilic Polymers

- Hydrophilic Polycarbonate as PEG Alternative : Cho et al. (2015) discuss the development of a polycarbonate-based PHPMA analogue as a degradable alternative to PEG for use in nanomedicines. The polymer is highly water-soluble, low in toxicity, and easily functionalizable, showing promise in biomedical applications (Cho, Heo, Khan, Gonzalez, Elsabahy, & Wooley, 2015).

Catalytic Applications

- Catalysts for Alkoxycarbonylation of Alkenes : Dong et al. (2017) describe a palladium catalyst system for the alkoxycarbonylation of alkenes, which could be utilized in the chemical industry for synthesizing various ester products. This demonstrates the potential for PEG-related compounds in catalytic applications (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

Thermal Stability

- Thermal Degradation and Stabilization of PEG : Han, Kim, and Kwon (1997) investigated the thermal degradation and stabilization of PEG, providing insights into its potential as a thermal energy storage material (Han, Kim, & Kwon, 1997).

Eigenschaften

IUPAC Name |

methyl 3-[2-[2-(3-methoxy-3-oxopropoxy)ethyl-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoyl]amino]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO11/c1-4-10-31-16-18-35-20-21-36-19-17-34-11-5-22(26)25(8-14-32-12-6-23(27)29-2)9-15-33-13-7-24(28)30-3/h1H,5-21H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIALVYXFZVDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCN(CCOCCC(=O)OC)C(=O)CCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110321 | |

| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112732-01-9 | |

| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112732-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

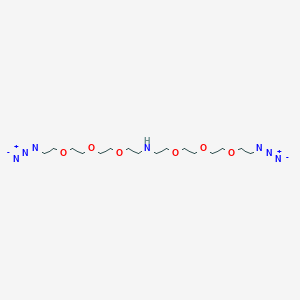

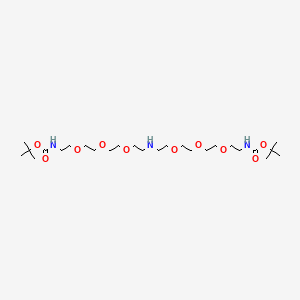

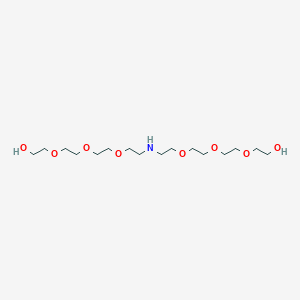

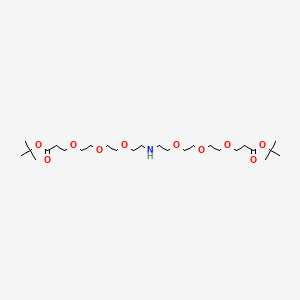

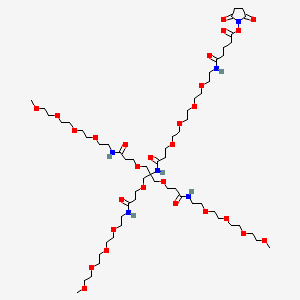

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)